4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenoxy group attached to a hexyl chain, which is further connected to a dimethylpyrazole moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromophenoxyhexyl intermediate. This intermediate is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the final product. Common synthetic routes include:
Preparation of 4-bromophenoxyhexyl intermediate: This step involves the reaction of 4-bromophenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-bromophenoxyhexane.
Coupling with 3,5-dimethylpyrazole: The 4-bromophenoxyhexane is then reacted with 3,5-dimethylpyrazole in the presence of a suitable catalyst, such as palladium, under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, amines, or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The hexyl chain provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The dimethylpyrazole moiety can interact with nucleophilic sites in proteins and other biomolecules, affecting their function. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[6-(4-bromophenoxy)hexyl]-3,5-diethyl-1H-pyrazole: This compound has a similar structure but with ethyl groups instead of methyl groups on the pyrazole ring.
4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
Uniqueness
4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the bromophenoxy group allows for versatile chemical modifications, while the dimethylpyrazole moiety provides stability and reactivity. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O/c1-13-17(14(2)20-19-13)7-5-3-4-6-12-21-16-10-8-15(18)9-11-16/h8-11H,3-7,12H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVAARLEMBFOGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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